4-Nitrophenyl piperidine-1-carboxylate
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Overview
Safety and Hazards
Future Directions
The future directions for research on 4-nitrophenyl 1-piperidinecarboxylate and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the catalytic reduction of 4-nitrophenol by nanostructured materials is a promising area of research . Additionally, new carbamates of 4-nitrophenylchloroformate have shown promising antimicrobial and antioxidant activities, suggesting potential future directions in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AA38-3 involves the esterification of 1-Piperidinecarboxylic acid with 4-nitrophenol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: While specific industrial production methods for AA38-3 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: AA38-3 primarily undergoes hydrolysis reactions due to the presence of the ester functional group. In the presence of water and an acid or base catalyst, AA38-3 can be hydrolyzed to yield 1-Piperidinecarboxylic acid and 4-nitrophenol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Esterification: Dicyclohexylcarbodiimide (DCC) as a dehydrating agent, anhydrous conditions.
Major Products:
Hydrolysis: 1-Piperidinecarboxylic acid and 4-nitrophenol.
Scientific Research Applications
AA38-3 is utilized in various scientific research applications due to its ability to inhibit serine hydrolases. Some of the key applications include:
Mechanism of Action
AA38-3 exerts its effects by inhibiting the activity of serine hydrolases. The compound binds to the active site of the enzyme, preventing the hydrolysis of the substrate. This inhibition occurs through the formation of a covalent bond between the ester group of AA38-3 and the serine residue in the active site of the enzyme . The molecular targets of AA38-3 include ABHD6, ABHD11, and FAAH, which are involved in various metabolic and signaling pathways .
Comparison with Similar Compounds
AA38-3 is unique in its ability to inhibit multiple serine hydrolases simultaneously. Similar compounds include:
URB-597: A selective inhibitor of FAAH with high potency.
PF-04457845: Another potent FAAH inhibitor with similar applications in research.
Palmitoylisopropylamide: A selective FAAH inhibitor used in studies of inflammation and pain.
Compared to these compounds, AA38-3’s ability to inhibit multiple targets makes it a versatile tool in research, providing broader applications in studying enzyme inhibition and developing therapeutic agents .
Properties
IUPAC Name |
(4-nitrophenyl) piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-8-2-1-3-9-13)18-11-6-4-10(5-7-11)14(16)17/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYPQIMNAYLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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